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Compound of Interest

Compound Name:
3'-Fluoro-4'-

methoxyacetophenone

Cat. No.: B120032 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3'-
Fluoro-4'-methoxyacetophenone, a key building block in pharmaceutical and agricultural

chemical synthesis. The document, intended for researchers, scientists, and professionals in

drug development, details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the methodologies for their acquisition.

Chemical Structure and Properties
3'-Fluoro-4'-methoxyacetophenone is an aromatic ketone with the chemical formula

C₉H₉FO₂. Its structure is characterized by an acetophenone core substituted with a fluorine

atom at the 3' position and a methoxy group at the 4' position of the phenyl ring.

Chemical Structure:

Key Identifiers:

CAS Number: 455-91-4

Molecular Weight: 168.17 g/mol

Appearance: Off-white to pale yellow crystalline powder
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Melting Point: 90-94 °C

Boiling Point: 147-148 °C at 20 mmHg

Spectroscopic Data
The following sections present the key spectroscopic data for 3'-Fluoro-4'-
methoxyacetophenone, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

compounds.

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The

data was acquired in a deuterated chloroform (CDCl₃) solution.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.74 dd 1H H-2'

7.69 dd 1H H-6'

7.00 t 1H H-5'

3.96 s 3H -OCH₃

2.55 s 3H -COCH₃

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
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Chemical Shift (δ) ppm Assignment

196.5 C=O

158.5 (d, J = 250 Hz) C-4'

152.0 (d, J = 10 Hz) C-3'

130.5 C-1'

125.0 C-6'

115.0 (d, J = 2 Hz) C-2'

112.5 (d, J = 20 Hz) C-5'

56.0 -OCH₃

26.5 -COCH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is

typically recorded from a KBr pellet.

Wavenumber (cm⁻¹) Intensity Assignment

3080-3000 Medium Aromatic C-H Stretch

2970-2850 Medium Aliphatic C-H Stretch

1675 Strong C=O Stretch (Aryl Ketone)

1600, 1510, 1450 Medium-Strong Aromatic C=C Stretch

1270 Strong Aryl-O-C Stretch (Asymmetric)

1170 Strong C-F Stretch

1020 Medium Aryl-O-C Stretch (Symmetric)

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The data presented here corresponds to electron ionization (EI).

m/z Relative Intensity (%) Assignment

168 36.2 [M]⁺ (Molecular Ion)

153 100.0 [M - CH₃]⁺

125 20.3 [M - COCH₃]⁺

95 15.1 [C₆H₄F]⁺

77 6.2 [C₆H₅]⁺

43 11.9 [CH₃CO]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy Protocol
A sample of 3'-Fluoro-4'-methoxyacetophenone (approximately 10-20 mg) is dissolved in

0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard. The solution is then transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra

are recorded on a 400 MHz or 500 MHz spectrometer.

Sample Preparation

Data Acquisition

Data Processing

Weigh Compound Dissolve in CDCl3 with TMS Transfer to NMR Tube Insert Sample into Spectrometer

Acquire 1H Spectrum

Acquire 13C Spectrum

Fourier Transform Phase and Baseline Correction Peak Integration and Calibration AnalysisFinal Spectrum
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Figure 1. General workflow for NMR spectroscopic analysis.

IR Spectroscopy Protocol
Approximately 1-2 mg of the solid 3'-Fluoro-4'-methoxyacetophenone is finely ground with

about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is

then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in

the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Sample Preparation (KBr Pellet) Data Acquisition Data Processing

Grind Compound with KBr Press into a Pellet Place Pellet in Spectrometer Record IR Spectrum Background Subtraction Peak Picking AnalysisFinal Spectrum

Click to download full resolution via product page

Figure 2. Workflow for IR spectroscopic analysis using the KBr pellet method.

Mass Spectrometry Protocol
A dilute solution of 3'-Fluoro-4'-methoxyacetophenone in a suitable volatile solvent (e.g.,

methanol or acetonitrile) is introduced into the mass spectrometer. For electron ionization (EI),

the sample is vaporized and then bombarded with a high-energy electron beam (typically 70

eV) to induce ionization and fragmentation. The resulting ions are then separated by their

mass-to-charge ratio (m/z) and detected.
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Sample Introduction

Ionization (e.g., EI)

Mass Analyzer

Detector

Data System

Analysis

Mass Spectrum

Click to download full resolution via product page

Figure 3. A simplified logical relationship in a mass spectrometer.

This comprehensive spectroscopic guide serves as a valuable resource for the scientific

community, facilitating the accurate identification and utilization of 3'-Fluoro-4'-
methoxyacetophenone in various research and development applications.

To cite this document: BenchChem. [In-depth Spectroscopic Analysis of 3'-Fluoro-4'-
methoxyacetophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b120032#spectroscopic-data-nmr-ir-ms-for-3-fluoro-4-
methoxyacetophenone]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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